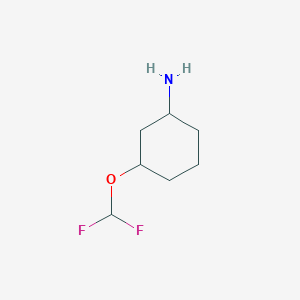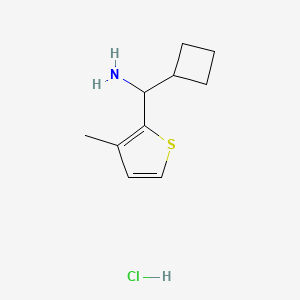
Palau'Chlor
Overview
Description
Palau’Chlor is a highly reactive chlorinating reagent that can be safely used on the bench-top using operationally simple reaction conditions . It is able to chlorinate molecules that are unreactive towards other chlorinating reagents . It is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized .
Synthesis Analysis
Palau’Chlor is a bench-stable chlorinating reagent offering adequate reactivity and high-selectivity . It can selectively chlorinate heterocyclic lead compounds (in discrete and predictable locations) at any synthetic stage with minimal over-chlorination .Chemical Reactions Analysis
Palau’Chlor is able to chlorinate molecules that are unreactive towards other chlorinating reagents . It is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized . Although highly reactive, Palau’Chlor can selectively chlorinate heterocyclic lead compounds (in discrete and predictable locations) at any synthetic stage with minimal over-chlorination .Scientific Research Applications
Functionalization of Lead Compounds
Palau’Chlor is used to easily and selectively functionalize lead compounds . It is particularly useful in the synthesis of pharmaceutical drug candidates and natural products . The addition of chlorine onto synthetic compounds can lead to a diversity of functionalized compounds .
Safe Chlorination
Compared to other chlorination reagents like SO2Cl2 or Cl2, which can pose safety hazards due to their high reactivity, Palau’Chlor is safer to handle . It is a bench-stable chlorinating reagent offering adequate reactivity and high selectivity .
High Reactivity
Palau’Chlor is a highly reactive chlorinating reagent . It can chlorinate molecules that are unreactive towards other chlorinating reagents . This makes it a superior choice for various chlorination applications.
Compatibility with Functional Groups
Palau’Chlor is compatible with many functional groups . This expands the available heterocycles that can be functionalized , making it a versatile tool in chemical synthesis.
Selective Chlorination
Despite its high reactivity, Palau’Chlor can selectively chlorinate heterocyclic lead compounds at any synthetic stage with minimal over-chlorination . This selectivity is crucial in the synthesis of complex molecules.
Chlorination of Aromatic and Heteroaromatic Substrates
Palau’Chlor is useful in the chlorination of aromatic and heteroaromatic substrates . This application is particularly important in the field of organic chemistry.
Alpha-Chlorination of Carbonyl Compounds
In addition to aromatic and heteroaromatic substrates, Palau’Chlor is also used for the alpha-chlorination of carbonyl compounds . This reaction is a key step in many synthetic pathways.
Invention of New Chlorinating Reagent
The invention of Palau’Chlor, a new guanidine-based chlorinating reagent, was inspired by a key chlorospirocyclization en route to pyrrole imidazole alkaloids . This highlights its potential in the development of new synthetic methodologies.
Mechanism of Action
Target of Action
Palau’Chlor is a highly reactive chlorinating reagent that is primarily targeted at aromatic and heteroaromatic substrates . It is also effective in the alpha-chlorination of carbonyl compounds . The compound’s primary role is to facilitate the addition of chlorine onto synthetic compounds, leading to the diversity of functionalized compounds .
Mode of Action
Palau’Chlor operates through an electrophilic mechanism, interacting with its targets by adding a chlorine atom . Despite its high reactivity, Palau’Chlor can selectively chlorinate heterocyclic lead compounds at any synthetic stage with minimal over-chlorination .
Biochemical Pathways
The primary biochemical pathway affected by Palau’Chlor is the chlorination of aromatic and heteroaromatic substrates . This process is crucial in the synthesis of pharmaceutical drug candidates and natural products . The addition of chlorine onto synthetic compounds diversifies the functionalized compounds, serving as key intermediates towards the synthesis of these products .
Pharmacokinetics
It is known that palau’chlor is a bench-stable, free-flowing powder , which suggests that it may have good bioavailability for chemical reactions.
Result of Action
The molecular effect of Palau’Chlor’s action is the successful and selective chlorination of its target compounds . On a cellular level, this can lead to the creation of a diverse array of functionalized compounds, which can serve as key intermediates in the synthesis of pharmaceuticals and natural products .
Action Environment
The action of Palau’Chlor is influenced by environmental factors. It is a bench-stable compound that can be safely used under operationally simple reaction conditions . .
Future Directions
Given its high reactivity and selectivity, Palau’Chlor has the potential to be widely used in the synthesis of pharmaceutical drug candidates and natural products . Its compatibility with many functional groups expands the available heterocycles that can be functionalized , which could open up new avenues in chemical synthesis.
properties
IUPAC Name |
methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O4/c1-12-4(10)7-3(9-6)8-5(11)13-2/h1-2H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUVYBUDIWDLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=NCl)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palau'Chlor | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Palau'Chlor interact with its targets, and what are the downstream effects of this interaction?
A1: Palau'Chlor acts as an electrophilic chlorinating agent. While the exact mechanism can vary depending on the substrate, it generally involves the transfer of the electrophilic chlorine atom from Palau'Chlor to an electron-rich site on the target molecule. This often occurs through an electrophilic aromatic substitution mechanism for electron-rich aromatic rings, such as pyrroles []. For substrates like enones, the reaction proceeds through the formation of a hydrazone intermediate followed by selective chlorination at the beta position []. This chlorination step is crucial as it allows for further functionalization of the molecule. For instance, the chlorine atom can be subsequently substituted by various nucleophiles or used as a handle for cross-coupling reactions, ultimately leading to more complex and diverse molecular structures.
Q2: What is the structural characterization of Palau'Chlor, and how does this structure contribute to its reactivity?
A2: Palau'Chlor, with the molecular formula C5H7ClN4O4 and a molecular weight of 238.61 g/mol, exhibits a unique structure that contributes to its reactivity as a chlorinating reagent. The molecule contains a guanidine moiety with two electron-withdrawing methoxycarbonyl groups attached to the nitrogen atoms. These electron-withdrawing groups enhance the electrophilicity of the chlorine atom, making it more susceptible to nucleophilic attack. Furthermore, the planar guanidine moiety can potentially act as a directing group in certain reactions, influencing the regioselectivity of the chlorination.
Q3: How selective is Palau'Chlor in its chlorination reactions, and what factors influence its selectivity?
A3: Palau'Chlor exhibits a remarkable degree of selectivity in its chlorination reactions, as evidenced by its ability to target specific positions in complex molecules [, , ]. This selectivity stems from a combination of factors, including:
- Electronic effects: Palau'Chlor preferentially reacts with electron-rich centers in molecules. For example, in porphyrin systems, it selectively chlorinates the meso position over the less electron-rich beta positions [].
Q4: What are the potential advantages of using Palau'Chlor over other chlorinating reagents?
A4: Palau'Chlor offers several advantages over traditional chlorinating reagents like N-chlorosuccinimide (NCS) or elemental chlorine:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




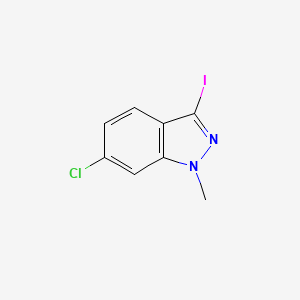

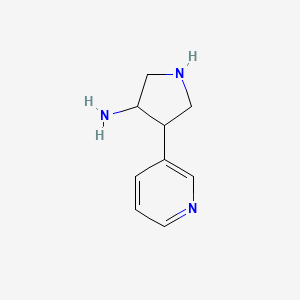
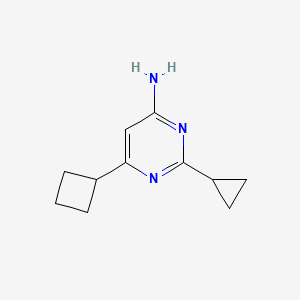


![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)
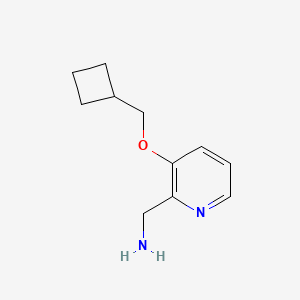

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)

